molecular formula C11H10N2O B14375217 3-Benzyl-1-oxo-1lambda~5~-pyridazine CAS No. 90210-58-5

3-Benzyl-1-oxo-1lambda~5~-pyridazine

Cat. No.: B14375217
CAS No.: 90210-58-5
M. Wt: 186.21 g/mol
InChI Key: JYJQFUSNGOOTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-oxo-1lambda~5~-pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with the molecular formula C₁₁H₁₀N₂O, features a benzyl group attached to the pyridazine ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-oxo-1lambda~5~-pyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-oxo-1lambda~5~-pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can lead to a variety of functionalized pyridazine compounds .

Scientific Research Applications

3-Benzyl-1-oxo-1lambda~5~-pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Benzyl-1-oxo-1lambda~5~-pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-oxo-1lambda~5~-pyridazine is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other pyridazine derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

90210-58-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-benzyl-1-oxidopyridazin-1-ium

InChI

InChI=1S/C11H10N2O/c14-13-8-4-7-11(12-13)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

JYJQFUSNGOOTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=N[N+](=CC=C2)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.